

Mass spectrometry analysis to confirm KB02-Slf target engagement.

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Compound of Interest

Compound Name: KB02-Slf

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Mass Spectrometry Analysis for Confirming KB02 Target Engagement

This guide provides a comparative overview of mass spectrometry-based approaches to confirm the target engagement of KB02, a novel therapeutic agent. The focus is on demonstrating how different mass spectrometry workflows can be employed to verify the direct binding of KB02 to its intended protein target and to characterize the nature of this interaction. The experimental data presented herein is based on a case study involving the covalent inhibitor KB02 and its target, Bruton's tyrosine kinase (BTK), a crucial protein in B-cell signaling pathways.

Experimental Approaches for Target Engagement

Two orthogonal mass spectrometry (MS) methods were utilized to provide comprehensive evidence of KB02 target engagement with BTK:

- **Intact Protein Mass Spectrometry:** This method provides a rapid approach to confirm the covalent binding of KB02 to BTK and to determine the stoichiometry of the interaction. By measuring the mass of the intact protein-drug complex, we can directly observe the mass shift resulting from the covalent modification.
- **Peptide-Centric Tandem Mass Spectrometry (MS/MS):** This bottom-up proteomics approach is employed to identify the precise binding site of KB02 on the BTK protein. This is achieved

by digesting the protein-drug complex into smaller peptides and then analyzing the fragments to pinpoint the modified amino acid residue.

Method 1: Intact Protein Mass Spectrometry

This technique serves as a primary screen to confirm that KB02 forms a covalent bond with its target protein, BTK.

Experimental Protocol

- **Incubation:** Recombinant human BTK protein (10 μ M) was incubated with a 5-fold molar excess of KB02 (50 μ M) in a reaction buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT) for 1 hour at room temperature. A control sample with BTK and DMSO (vehicle) was prepared under identical conditions.
- **Sample Desalting:** The reaction mixtures were desalted and purified using a C4 ZipTip to remove excess unbound KB02 and non-volatile salts.
- **Mass Spectrometry Analysis:** The desalted samples were infused into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.^[1] The instrument was operated in positive ion mode, and the data was acquired over a mass-to-charge (m/z) range of 800-4000.
- **Data Deconvolution:** The resulting multi-charged spectra were deconvoluted to determine the zero-charge mass of the protein species present in the samples.

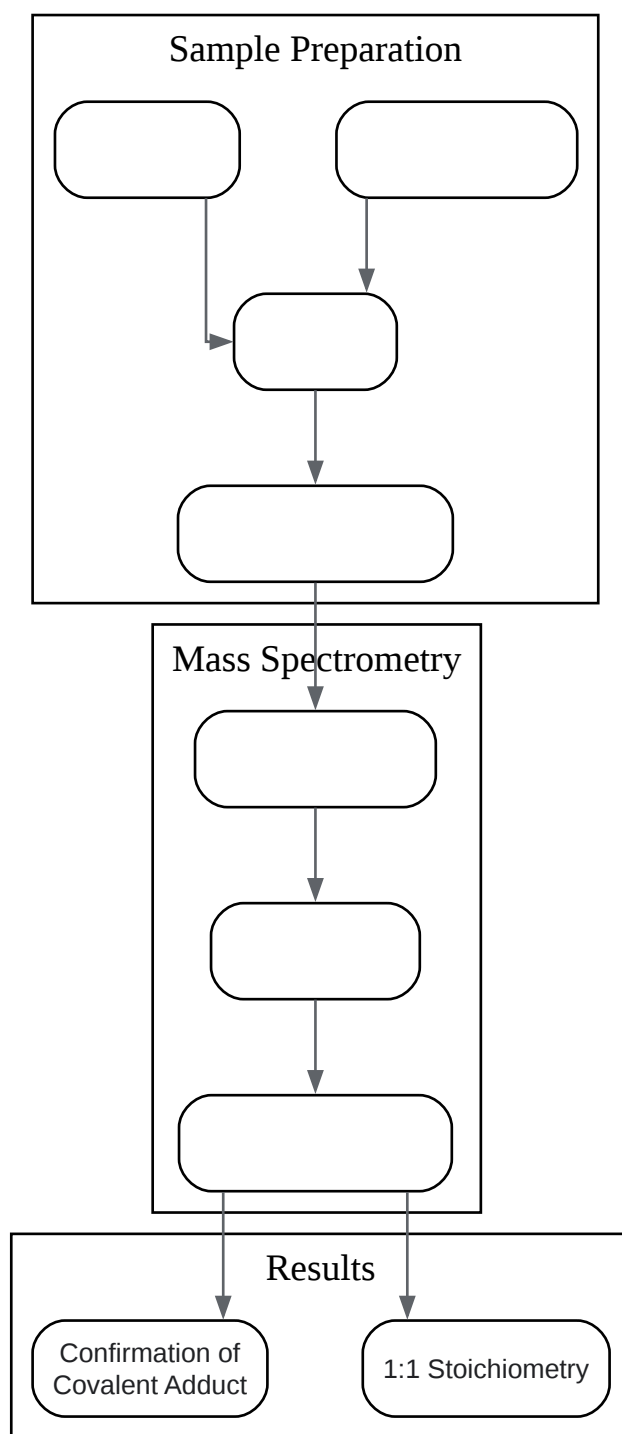
Data Summary

The following table summarizes the expected mass measurements for the control and KB02-treated BTK samples.

Sample	Expected Mass (Da)	Observed Mass (Da)	Mass Shift (Da)	Interpretation
BTK + DMSO (Control)	77,345	77,344.8	-	Unmodified BTK
BTK + KB02	77,890	77,889.6	+544.8	Covalent binding of one KB02 molecule

Note: The expected mass of KB02 is 545 Da. The slight difference in observed mass is within the typical mass accuracy of the instrument.

Workflow Diagram



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Caption: Workflow for intact protein mass spectrometry analysis of KB02-BTK binding.

Method 2: Peptide-Centric Tandem Mass Spectrometry (MS/MS)

Following the confirmation of covalent binding, this method is used to identify the specific amino acid residue on BTK that KB02 binds to.

Experimental Protocol

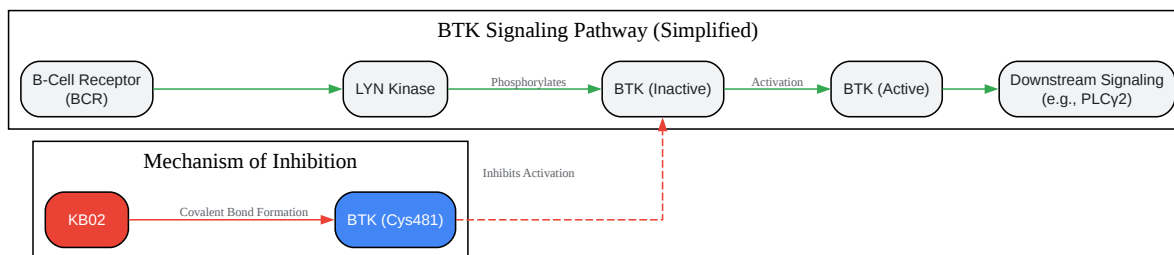
- **Incubation and Denaturation:** BTK protein was incubated with KB02 as described previously. The reaction was then quenched, and the protein was denatured, reduced with DTT, and alkylated with iodoacetamide.
- **Proteolytic Digestion:** The alkylated protein was digested overnight at 37°C with trypsin, which cleaves the protein into smaller peptides.
- **LC-MS/MS Analysis:** The resulting peptide mixture was separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer was operated in a data-dependent acquisition mode, where peptide ions were selected for fragmentation.
- **Database Searching:** The MS/MS spectra were searched against the human protein database using a specialized software suite. The search parameters included a variable modification corresponding to the mass of KB02 on cysteine residues.

Data Summary

The table below shows the identification of the KB02-modified peptide from BTK.

Peptide Sequence	Precursor m/z	Modification Site	Fragment Ions Observed	Interpretation
LYC(unmodified) EEDN	489.22	-	y- and b-ions consistent with unmodified peptide	Unmodified peptide detected
LYC(+KB02)EED N	761.86	Cys481	y- and b-ions showing mass shift on fragments containing Cys481	KB02 is covalently bound to Cysteine 481

Signaling Pathway and Binding Mechanism



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Caption: Simplified BTK signaling pathway and the inhibitory mechanism of KB02.

Comparison of Methods

Feature	Intact Protein MS	Peptide-Centric MS/MS
Primary Goal	Confirm covalent binding and stoichiometry	Identify specific binding site
Sample Preparation	Minimal, desalting only	More complex: denaturation, reduction, alkylation, digestion
Analysis Time	Rapid (minutes per sample)	Longer (hours per sample)
Data Analysis	Deconvolution of spectra	Database searching of MS/MS spectra
Information Provided	Mass of the intact complex	Sequence of modified peptide
Sensitivity	Lower	Higher

Conclusion

The combination of intact protein mass spectrometry and peptide-centric MS/MS provides a robust and comprehensive approach to confirm the target engagement of novel covalent inhibitors like KB02.[2] While intact MS offers a rapid confirmation of binding, peptide-centric MS/MS is essential for elucidating the precise mechanism of action by identifying the specific binding site.[3] These methods are critical tools in drug discovery for validating on-target activity and guiding the development of more potent and selective therapeutics.[4]

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